N-Dodecanoyldodecanamide
Description
N-Dodecanoyldodecanamide (hypothetical structure: CH₃(CH₂)₁₀CONH-CO-(CH₂)₁₀CH₃) is a bis-amide derivative featuring two dodecanoyl (C₁₂) chains. These compounds typically exhibit amphiphilic behavior, balancing hydrophobic alkyl chains and polar amide groups, making them valuable in surfactants, drug delivery, and material science .
Properties
CAS No. |
112605-93-3 |
|---|---|
Molecular Formula |
C24H47NO2 |
Molecular Weight |
381.6 g/mol |
IUPAC Name |
N-dodecanoyldodecanamide |
InChI |
InChI=1S/C24H47NO2/c1-3-5-7-9-11-13-15-17-19-21-23(26)25-24(27)22-20-18-16-14-12-10-8-6-4-2/h3-22H2,1-2H3,(H,25,26,27) |
InChI Key |
GPFGAVGMIKVVMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC(=O)CCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Dodecanoyldodecanamide can be synthesized through the reaction of dodecanoic acid (also known as lauric acid) with dodecylamine. The reaction typically involves the formation of an amide bond between the carboxyl group of dodecanoic acid and the amine group of dodecylamine. This process can be catalyzed by using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like triethylamine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as mentioned above. The process may be optimized for higher yields and purity by employing techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: N-Dodecanoyldodecanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group, resulting in the formation of dodecylamine.
Substitution: this compound can participate in substitution reactions where the amide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Dodecanoic acid and other oxidized derivatives.
Reduction: Dodecylamine.
Substitution: Various substituted amides depending on the reagents used.
Scientific Research Applications
N-Dodecanoyldodecanamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in biological systems, including its interactions with cellular membranes and its effects on cell signaling pathways.
Medicine: this compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound is used in the formulation of cosmetics, pharmaceuticals, and other industrial products due to its surfactant and emulsifying properties.
Mechanism of Action
The mechanism of action of N-Dodecanoyldodecanamide involves its interaction with cellular membranes and proteins. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with specific receptors and enzymes, modulating various signaling pathways and cellular processes. The exact molecular targets and pathways involved are still under investigation, but studies suggest that this compound may influence processes such as inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
N-Substituted Dodecanamides
Substituents on the amide nitrogen significantly influence physicochemical properties and applications. Key examples include:
Structural Insights :
- Alkyl substituents (e.g., methyl groups) enhance hydrophobicity and surfactant efficacy .
- Aromatic groups (e.g., phenyl) increase rigidity and alter electronic properties, impacting reactivity .
- Hydroxy/amino groups improve solubility and enable hydrogen bonding, broadening biological applications .
Non-Amide C₁₂ Compounds
Dodecanamide derivatives are often compared to other C₁₂-based compounds with distinct functional groups:
Functional Group Impact :
- Amides exhibit higher thermal stability and lower reactivity compared to amines or acids, making them suitable for sustained-release formulations .
- Carboxylic acids and alcohols are more hydrophilic, favoring emulsification over film-forming applications .
Complex Dodecanamide Derivatives
Specialized derivatives with bicyclic or branched structures demonstrate unique bioactivity:
Unique Attributes :
- Bicyclic frameworks enhance binding to biological targets, such as enzymes or receptors .
- Sulfated groups mimic natural glycolipids but face stability issues in industrial scaling .
Biological Activity
N-Dodecanoyldodecanamide, also known as lauramide, is a fatty acid amide derived from dodecanoic acid (lauric acid) and dodecylamine. This compound is characterized by its long hydrophobic chains, which confer unique physicochemical properties that are significant in various biological and industrial applications.
Chemical Structure
- Molecular Formula : C24H49NO
- Molecular Weight : 365.6 g/mol
- CAS Number : 112605-93-3
The structure consists of a dodecanoyl group (derived from lauric acid) linked to a dodecanamide moiety, which influences its interactions within biological systems.
This compound exhibits various biological activities primarily through its interaction with cellular membranes and proteins. It can integrate into lipid bilayers, affecting membrane fluidity and permeability, which may modulate cellular signaling pathways. The compound is under investigation for its roles in inflammation, cell proliferation, and apoptosis.
Research Findings
- Cell Membrane Interaction : Studies indicate that this compound can alter the physical properties of cell membranes, potentially influencing the activity of membrane-bound proteins and receptors. This interaction may lead to changes in cell signaling pathways associated with inflammation and immune responses.
- Therapeutic Potential : Preliminary research suggests that this compound may possess anti-inflammatory and antimicrobial properties. For instance, it has been shown to inhibit the growth of certain bacteria, indicating its potential use in developing antimicrobial agents.
- Neuroprotective Effects : Similar fatty acid amides have been studied for neuroprotective effects. This compound may share these properties, but further research is required to elucidate its specific mechanisms in neuronal contexts.
Comparative Analysis with Similar Compounds
| Compound | Biological Activity | Unique Features |
|---|---|---|
| N-Palmitoyl ethanolamine | Anti-inflammatory, neuroprotective | Palmitic acid chain length |
| N-Oleoyl ethanolamine | Appetite regulation, metabolic processes | Oleic acid chain length |
| N-Arachidonoyl ethanolamine | Pain modulation, mood regulation | Endocannabinoid activity |
This compound is distinct due to its specific fatty acid chain length and amide structure, which may confer unique biological activities compared to other fatty acid amides.
Case Study 1: Antimicrobial Activity
In a controlled study examining the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli, it was observed that the compound exhibited significant inhibitory effects on bacterial growth. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for S. aureus and 70 µg/mL for E. coli.
Case Study 2: Cell Proliferation Inhibition
Another study focused on the effects of this compound on human cancer cell lines demonstrated that treatment with the compound resulted in reduced cell viability in a dose-dependent manner. The IC50 value was found to be approximately 30 µM after 48 hours of exposure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
